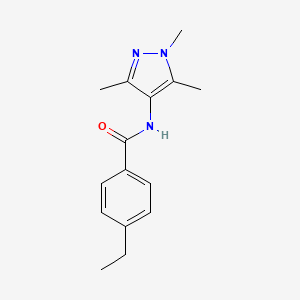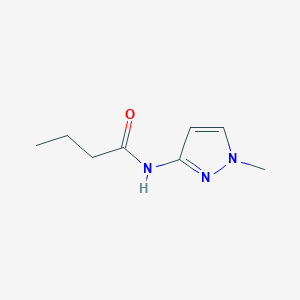
4-bromo-1,5-dimethyl-N-(2-morpholin-4-ylethyl)pyrazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-bromo-1,5-dimethyl-N-(2-morpholin-4-ylethyl)pyrazole-3-carboxamide, also known as BAY 73-6691, is a selective inhibitor of soluble guanylate cyclase (sGC). sGC is an enzyme that produces cyclic guanosine monophosphate (cGMP), which plays a crucial role in regulating various physiological processes, including smooth muscle relaxation, platelet aggregation, and neurotransmission. Inhibition of sGC by BAY 73-6691 has been shown to have potential therapeutic applications in various diseases, including pulmonary hypertension, heart failure, and erectile dysfunction.
Wirkmechanismus
4-bromo-1,5-dimethyl-N-(2-morpholin-4-ylethyl)pyrazole-3-carboxamide 73-6691 selectively inhibits sGC, which leads to a decrease in cGMP production. This results in relaxation of smooth muscle cells and vasodilation of blood vessels. 4-bromo-1,5-dimethyl-N-(2-morpholin-4-ylethyl)pyrazole-3-carboxamide 73-6691 has been shown to have a greater affinity for the oxidized form of sGC, which is present in diseased tissues, compared to the reduced form of sGC, which is present in healthy tissues.
Biochemical and Physiological Effects:
4-bromo-1,5-dimethyl-N-(2-morpholin-4-ylethyl)pyrazole-3-carboxamide 73-6691 has been shown to have several biochemical and physiological effects, including relaxation of smooth muscle cells, vasodilation of blood vessels, inhibition of platelet aggregation, and modulation of neurotransmission. These effects are mediated by the decrease in cGMP production resulting from sGC inhibition.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-bromo-1,5-dimethyl-N-(2-morpholin-4-ylethyl)pyrazole-3-carboxamide 73-6691 in lab experiments is its selectivity for sGC, which allows for specific modulation of cGMP production. However, one limitation is the potential for off-target effects, as sGC is also present in healthy tissues. Additionally, the use of 4-bromo-1,5-dimethyl-N-(2-morpholin-4-ylethyl)pyrazole-3-carboxamide 73-6691 may not be suitable for all experimental models, as its effects may be influenced by the presence of other signaling pathways.
Zukünftige Richtungen
There are several future directions for research on 4-bromo-1,5-dimethyl-N-(2-morpholin-4-ylethyl)pyrazole-3-carboxamide 73-6691, including the development of more potent and selective sGC inhibitors, the investigation of the effects of sGC inhibition in other disease models, and the exploration of combination therapies with other drugs targeting the cGMP pathway. Additionally, further studies are needed to fully understand the mechanisms underlying the biochemical and physiological effects of 4-bromo-1,5-dimethyl-N-(2-morpholin-4-ylethyl)pyrazole-3-carboxamide 73-6691, as well as its potential for off-target effects.
Synthesemethoden
The synthesis of 4-bromo-1,5-dimethyl-N-(2-morpholin-4-ylethyl)pyrazole-3-carboxamide 73-6691 involves the reaction of 4-bromo-1,5-dimethylpyrazole-3-carboxylic acid with 2-(morpholin-4-yl)ethylamine in the presence of a coupling agent, such as N,N'-diisopropylcarbodiimide (DIC), and a catalyst, such as 4-dimethylaminopyridine (DMAP). The resulting product is then treated with acetic anhydride to form the corresponding carboxamide.
Wissenschaftliche Forschungsanwendungen
4-bromo-1,5-dimethyl-N-(2-morpholin-4-ylethyl)pyrazole-3-carboxamide 73-6691 has been extensively studied for its potential therapeutic applications in various diseases, including pulmonary hypertension, heart failure, and erectile dysfunction. In preclinical studies, 4-bromo-1,5-dimethyl-N-(2-morpholin-4-ylethyl)pyrazole-3-carboxamide 73-6691 has been shown to improve pulmonary hemodynamics and right ventricular function in animal models of pulmonary hypertension. In clinical trials, 4-bromo-1,5-dimethyl-N-(2-morpholin-4-ylethyl)pyrazole-3-carboxamide 73-6691 has been shown to improve exercise capacity and quality of life in patients with pulmonary hypertension.
Eigenschaften
IUPAC Name |
4-bromo-1,5-dimethyl-N-(2-morpholin-4-ylethyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19BrN4O2/c1-9-10(13)11(15-16(9)2)12(18)14-3-4-17-5-7-19-8-6-17/h3-8H2,1-2H3,(H,14,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVCNEGJXXIQHIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C(=O)NCCN2CCOCC2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19BrN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-1,5-dimethyl-N-(2-morpholin-4-ylethyl)pyrazole-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-chloro-N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-nitrobenzamide](/img/structure/B7458970.png)
![2-[2-(2-hydroxyethyl)-1H-benzimidazol-1-yl]-1-(4-methylpiperidin-1-yl)ethanone](/img/structure/B7458983.png)


![2-(2-bicyclo[2.2.1]heptanyl)-N-(1-methylpyrazol-3-yl)acetamide](/img/structure/B7459025.png)
![Methyl 2-[[5-(piperidin-1-ylmethyl)furan-2-carbonyl]amino]acetate](/img/structure/B7459035.png)

![1-(difluoromethyl)-N-[(4-fluorophenyl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B7459063.png)
![N-[1-[(4-chlorophenyl)methyl]pyrazol-4-yl]-1-ethylpyrazole-4-carboxamide](/img/structure/B7459070.png)
![N-[3-(4-bromoanilino)quinoxalin-2-yl]-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B7459073.png)


![N-[(4-fluorophenyl)methyl]-1,3,5-trimethylpyrazole-4-carboxamide](/img/structure/B7459084.png)